molecular formula C16H19BrN2O B027868 alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol CAS No. 41910-98-9

alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol

Cat. No.: B027868
CAS No.: 41910-98-9
M. Wt: 335.24 g/mol
InChI Key: YAYXSVOPNBARLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol is a complex organic compound that features a bromophenyl group, a dimethylaminoethyl group, and a pyridinemethanol moiety

Biochemical Analysis

Biochemical Properties

TCMDC-131412 interacts with the protein kinase PfCLK3, an enzyme that is essential for the survival of the blood stage of the most virulent species of human malaria, Plasmodium falciparum . The interaction between TCMDC-131412 and PfCLK3 disrupts the normal function of this enzyme, thereby inhibiting the parasite’s ability to survive and reproduce .

Cellular Effects

The effects of TCMDC-131412 on cellular processes are profound. By inhibiting PfCLK3, TCMDC-131412 prevents the transition of the malarial parasite from the trophozoite to schizont stages . This disruption in the parasite’s life cycle reduces its ability to reproduce and spread, thereby limiting the progression of the disease .

Molecular Mechanism

At the molecular level, TCMDC-131412 exerts its effects by binding to PfCLK3 and inhibiting its activity . This interaction disrupts the normal function of PfCLK3, leading to changes in gene expression and preventing the parasite from completing its life cycle .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of TCMDC-131412 have been observed to change over time . The compound shows potent activity against P. berghei sporozoites in a liver invasion and development assay

Dosage Effects in Animal Models

The effects of TCMDC-131412 vary with different dosages in animal models

Metabolic Pathways

TCMDC-131412 is involved in the metabolic pathways of the malarial parasite . By inhibiting PfCLK3, it disrupts the normal metabolic processes of the parasite, which can lead to its death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzaldehyde with 2-(dimethylamino)ethylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This intermediate is further reacted with 3-pyridinemethanol under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Alpha-(4-Chlorophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol
  • Alpha-(4-Fluorophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol
  • Alpha-(4-Methylphenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol

Uniqueness

Alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents .

Properties

IUPAC Name

1-(4-bromophenyl)-3-(dimethylamino)-1-pyridin-3-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O/c1-19(2)11-9-16(20,14-4-3-10-18-12-14)13-5-7-15(17)8-6-13/h3-8,10,12,20H,9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYXSVOPNBARLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Br)(C2=CN=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512816
Record name 1-(4-Bromophenyl)-3-(dimethylamino)-1-(pyridin-3-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41910-98-9
Record name 1-(4-Bromophenyl)-3-(dimethylamino)-1-(pyridin-3-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.